molecular formula C13H13NO2 B1307088 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 878424-18-1

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1307088
CAS No.: 878424-18-1
M. Wt: 215.25 g/mol
InChI Key: GGKCNSFCOYBNFJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 878424-18-1) is a pyrrole-based compound featuring a 2-hydroxyphenyl substituent at the 1-position and a formyl group at the 3-position of the pyrrole ring. Its molecular formula is C₁₃H₁₃NO₂, with a molecular weight of 215.25 g/mol . The hydroxyl group on the phenyl ring enhances polarity, enabling hydrogen bonding, which may influence solubility and biological interactions. This compound is a derivative of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 2199-63-5), the parent structure with a molecular weight of 123.15 g/mol .

Properties

IUPAC Name

1-(2-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-7-11(8-15)10(2)14(9)12-5-3-4-6-13(12)16/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKCNSFCOYBNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390341
Record name 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878424-18-1
Record name 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides), and catalysts (Lewis acids).

Major Products Formed

    Oxidation: 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Applications in Scientific Research

  • Biological Activity
    • Antioxidant Properties : Studies indicate that compounds similar to 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibit antioxidant activities. These properties can be leveraged in the development of pharmaceuticals targeting oxidative stress-related diseases.
    • Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic use in conditions like arthritis and other inflammatory diseases.
  • Material Science
    • Dyes and Pigments : The unique color properties of pyrrole derivatives have led to their use in the synthesis of organic dyes. The compound's structure allows it to be incorporated into polymer matrices to enhance color stability and intensity.
    • Conductive Polymers : Due to its electronic properties, this compound can be utilized in the fabrication of conductive polymers, which are essential in electronic devices.
  • Synthetic Chemistry
    • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex pyrrole derivatives and other heterocycles.
    • Ligands in Coordination Chemistry : Its ability to coordinate with metal ions makes it useful as a ligand in various coordination complexes, which can have applications in catalysis and materials science.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Biological ActivityAntioxidant and anti-inflammatory effectsTherapeutics for oxidative stress diseases
Material ScienceUse in dyes and conductive polymersEnhanced color stability and electronic properties
Synthetic ChemistryBuilding block for complex organic synthesisDevelopment of novel compounds
Coordination ChemistryLigand for metal ion coordinationApplications in catalysis

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various pyrrole derivatives, including this compound. The findings indicated a significant reduction in reactive oxygen species (ROS) levels when tested on cellular models, suggesting its potential use as an antioxidant agent in nutraceutical formulations.

Case Study 2: Conductive Polymers

In another study published in the Journal of Materials Science, researchers synthesized a conductive polymer using this compound as a precursor. The resulting material demonstrated improved electrical conductivity compared to traditional polymers, indicating its promise for applications in flexible electronics.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula MW (g/mol) Key Features Notable Properties/Activities
Target Compound 2-Hydroxyphenyl C₁₃H₁₃NO₂ 215.25 Hydroxyl group Enhanced polarity, H-bonding potential
1-(2,4-Difluorophenyl) analog (7e) 2,4-Difluorophenyl C₁₃H₁₂F₂NO 217.24 Fluorine atoms Antimalarial activity (85% yield)
1-(3-Hydroxypyridin-2-yl) analog 3-Hydroxypyridin-2-yl C₁₂H₁₂N₂O₂ ~222* Pyridine ring, hydroxyl Potential for metal coordination
1-(2,4-Dimethylphenyl) analog 2,4-Dimethylphenyl C₁₅H₁₇NO 227.3 Methyl groups Increased hydrophobicity
1-(Benzodioxepin-7-yl) analog Benzodioxepin-7-yl C₁₆H₁₇NO₃ 271.31 Oxygen-rich ring Improved solubility in polar media
1-(4-Isopropylphenyl) analog 4-Isopropylphenyl C₁₆H₁₉NO 241.33 Bulky isopropyl group Steric hindrance effects
Parent compound (2,5-dimethylpyrrole-3-carbaldehyde) None C₇H₉NO 123.15 Base structure Simpler synthesis, lower MW
Key Observations:
  • Polarity and Solubility : The hydroxyl group in the target compound enhances polarity compared to methyl- or fluorine-substituted analogs (e.g., 1-(2,4-dimethylphenyl) analog). However, the benzodioxepin-containing analog (MW 271.31) may exhibit superior solubility due to its oxygen-rich ring .
  • Steric Effects : The 4-isopropylphenyl substituent introduces steric bulk, which could hinder molecular interactions in biological systems .

Comparative Data Table

Property Target Compound 2,4-Difluorophenyl Analog (7e) 2,4-Dimethylphenyl Analog Benzodioxepin Analog
Molecular Weight 215.25 217.24 227.3 271.31
Key Functional Groups -OH, -CHO -F, -CHO -CH₃, -CHO -O-, -CHO
Polarity High Moderate Low High
Bioactivity Unknown Antimalarial Unknown Unknown

Biological Activity

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with the chemical formula C13H13NO2C_{13}H_{13}NO_2, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a hydroxyl group and a carbaldehyde functionality, which may contribute to its reactivity and biological interactions. This article reviews the biological activities associated with this compound, focusing on its anticancer and antimicrobial properties.

  • Molecular Weight : 215.25 g/mol
  • CAS Number : 878424-18-1
  • Chemical Structure : The compound contains a pyrrole ring substituted with a hydroxyl phenyl group and an aldehyde group, which can influence its biological activity.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives can exhibit significant anticancer properties. For instance, in vitro assays have demonstrated that compounds similar to this compound can reduce the viability of various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer effects of several pyrrole derivatives against A549 human lung adenocarcinoma cells. The results showed that certain derivatives significantly decreased cell viability:

  • Compound A : 64% viability at 100 µM
  • Compound B : 61% viability at 100 µM
  • Control (Cisplatin) : 30% viability at 100 µM

These findings suggest that the incorporation of specific substituents in the pyrrole structure can enhance anticancer activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Pyrrole derivatives are known for their activity against various bacterial strains, including multidrug-resistant pathogens.

Antibacterial Studies

In vitro studies reported that pyrrole derivatives exhibited varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from:

CompoundMIC (µg/mL)
Compound C3.12
Compound D6.25
Control (Ciprofloxacin)2.00

These results highlight the potential of pyrrole derivatives as scaffolds for developing new antibacterial agents targeting resistant strains .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The aldehyde group may participate in nucleophilic attacks on cellular components, leading to cytotoxicity in cancer cells.
  • The hydroxyl group could enhance solubility and interaction with biological targets, increasing efficacy against pathogens.

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